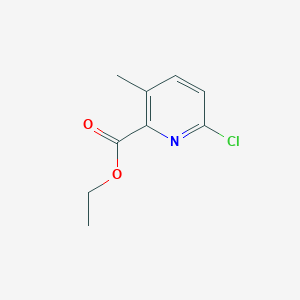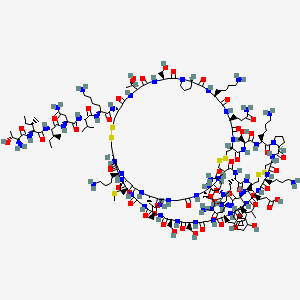
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile
Übersicht
Beschreibung
The compound "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile" is a chemical entity that can be presumed to have potential applications in the synthesis of bioactive heterocycles or as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with methoxyphenyl and acetonitrile groups are discussed, indicating the relevance of this type of structure in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds typically involves base-catalyzed reactions or other methods such as chloridization and nitrilation. For instance, a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile leads to a new dipolarophile . Similarly, acetonitrile oxides undergo regioselective cycloaddition to olefins . Hydrolysis and subsequent acylation reactions are also used to obtain acetic acid derivatives from acetonitrile precursors . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by the presence of hydrogen bonds and other non-covalent interactions that influence the crystalline structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds of the type C-H…O and C-H…N . These structural features are important for the stability and reactivity of the molecules.
Chemical Reactions Analysis
Compounds with acetonitrile groups are versatile in chemical reactions. They can participate in cycloaddition reactions to form isoxazolines , and can be transformed into amides and 1-acylpyrazole through acylation . The presence of methoxy groups can influence the reactivity and selectivity of these reactions, as seen in the elimination reactions of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "this compound" are influenced by their functional groups and molecular structure. The methoxy and acetonitrile groups can affect the polarity, solubility, and stability of the molecule. For instance, the presence of a p-methoxy group can stabilize a cationic intermediate in elimination reactions . The synthesis process can also be optimized by investigating the influence of reaction conditions on the yield, as demonstrated in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Synthesis of Amides and Pyrazoles : The compound [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained from hydrolysis of a similar compound to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, was used to synthesize new amides and 1-acylpyrazole through interaction with various amines and pyrazole (Arutjunyan et al., 2013).
Generation of Aryl Enol Radical Cations : Laser flash photolysis of related compounds in acetonitrile can form aryl enol radical cations, providing insight into the reactivity and kinetics of such compounds (Schepp, 2004).
Preparation of Indolenines : 2-(2-Methoxyphenyl)acetonitrile derivatives are used in the synthesis of indolenines, which are important in the production of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).
Biological Applications
Antibacterial Activity : Compounds synthesized from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile exhibited weak antibacterial activity, demonstrating potential biological applications (Arutyunyan et al., 2014).
Fluorescent Labeling : The compound 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, derived from a similar chemical structure, has been used as a sensitive fluorescent labeling reagent for carnitine, showing potential in biochemical analyses (Nakaya et al., 1999).
Chemical Reactions and Properties
Cycloaddition Reactions : The compound (Diethoxyphosphoryl)acetonitrile oxide, related to this compound, is known for its regioselective cycloaddition to olefins, leading to valuable synthetic building blocks (Tsuge et al., 1987).
Sonochemistry Applications : Ultrasonic irradiation effects on non-radical reactions involving similar compounds in acetonitrile-water mixtures have been investigated, providing insights into sonochemistry beyond cavitation (Tuulmets et al., 2014).
Crystal Structure Analysis : The crystal structure of compounds like 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, related to the subject compound, has been studied for understanding molecular interactions and hydrogen bonding patterns (Kavitha et al., 2006).
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDYSZLZQUROSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660718 | |
| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861069-45-6 | |
| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)











![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)